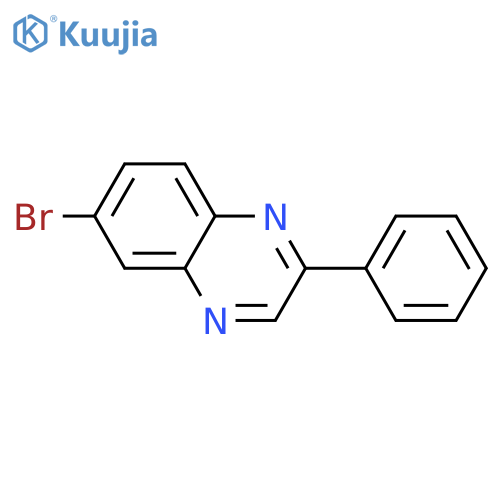Cas no 898825-98-4 (Quinoxaline, 6-bromo-2-phenyl-)

898825-98-4 structure
商品名:Quinoxaline, 6-bromo-2-phenyl-
Quinoxaline, 6-bromo-2-phenyl- 化学的及び物理的性質
名前と識別子
-
- Quinoxaline, 6-bromo-2-phenyl-
- SCHEMBL5199018
- 898825-98-4
- F97841
- 6-bromo-2-phenylquinoxaline
-
- インチ: InChI=1S/C14H9BrN2/c15-11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H
- InChIKey: YHTRSRPEBMBJLE-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Br
計算された属性
- せいみつぶんしりょう: 283.99491Da
- どういたいしつりょう: 283.99491Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 25.8Ų
Quinoxaline, 6-bromo-2-phenyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB592280-5g |
6-Bromo-2-phenylquinoxaline; . |
898825-98-4 | 5g |
€677.70 | 2024-07-20 | ||
| abcr | AB592280-10g |
6-Bromo-2-phenylquinoxaline; . |
898825-98-4 | 10g |
€991.50 | 2024-07-20 | ||
| abcr | AB592280-1g |
6-Bromo-2-phenylquinoxaline; . |
898825-98-4 | 1g |
€285.40 | 2024-07-20 |
Quinoxaline, 6-bromo-2-phenyl- 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
898825-98-4 (Quinoxaline, 6-bromo-2-phenyl-) 関連製品
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:898825-98-4)Quinoxaline, 6-bromo-2-phenyl-

清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):169/402/588